molecular formula C20H24F3N3O2 B1401730 {[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester CAS No. 1311278-84-8

{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester

Cat. No.: B1401730
CAS No.: 1311278-84-8
M. Wt: 395.4 g/mol
InChI Key: MQPZBSPJGMVTFN-UHFFFAOYSA-N
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Description

{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is a complex organic compound with potential applications in various scientific fields This compound features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, a benzyl group, and an ethyl ester of acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester typically involves multiple steps, including the formation of the pyridine ring, introduction of the dimethylamino and trifluoromethyl groups, and subsequent coupling with benzyl and acetic acid ethyl ester moieties. Common reagents used in these reactions include dimethylamine, trifluoromethyl iodide, benzyl chloride, and ethyl bromoacetate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and efficient production of the compound in significant quantities. Purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which {[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl and dimethylamino substituents, in particular, may enhance its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c1-5-28-19(27)13-26(4)12-14-7-6-8-15(9-14)17-10-16(20(21,22)23)11-18(24-17)25(2)3/h6-11H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPZBSPJGMVTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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